molecular formula C20H14N4O4 B4305089 5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide

Cat. No.: B4305089
M. Wt: 374.3 g/mol
InChI Key: ZEAJHUOEXURSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a phenoxyphenyl group at the N-position, and a carboxamide group at the 7-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide typically involves the following steps:

    Nitration: The nitration of an appropriate indazole precursor to introduce the nitro group at the 5-position.

    Substitution: The substitution of the N-position with a 3-phenoxyphenyl group.

The reaction conditions for these steps may vary, but common reagents include nitric acid for nitration, amines for amidation, and phenoxyphenyl halides for substitution. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenated phenoxyphenyl derivatives and appropriate catalysts are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. The nitro group and the indazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-morpholinyl)-5-nitro-N-(2-phenoxyphenyl)benzamide
  • 3-bromo-7-nitroindazole

Uniqueness

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide is unique due to its specific substitution pattern and the presence of both nitro and carboxamide groups. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other indazole derivatives.

Properties

IUPAC Name

5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-20(18-11-15(24(26)27)9-13-12-21-23-19(13)18)22-14-5-4-8-17(10-14)28-16-6-2-1-3-7-16/h1-12H,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAJHUOEXURSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Reactant of Route 3
Reactant of Route 3
5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Reactant of Route 4
5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Reactant of Route 5
Reactant of Route 5
5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide
Reactant of Route 6
Reactant of Route 6
5-nitro-N-(3-phenoxyphenyl)-1H-indazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.